molecular formula C22H15N3O7 B11645003 4-(5-{(1E)-2-cyano-3-[(2-methoxy-5-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid

4-(5-{(1E)-2-cyano-3-[(2-methoxy-5-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid

Cat. No.: B11645003
M. Wt: 433.4 g/mol
InChI Key: DBGFCEIIUZOONS-XNTDXEJSSA-N
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Description

4-{5-[(1E)-2-CYANO-2-[(2-METHOXY-5-NITROPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid core linked to a furan ring, which is further substituted with a cyano group and a methoxy-nitrophenyl carbamoyl moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(1E)-2-CYANO-2-[(2-METHOXY-5-NITROPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOIC ACID typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyano group: This step often involves the use of cyanation reagents such as sodium cyanide or potassium cyanide.

    Attachment of the methoxy-nitrophenyl carbamoyl moiety: This can be done through a coupling reaction using reagents like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).

    Final assembly: The benzoic acid core is introduced through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(1E)-2-CYANO-2-[(2-METHOXY-5-NITROPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of catalysts or under basic conditions.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{5-[(1E)-2-CYANO-2-[(2-METHOXY-5-NITROPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 4-{5-[(1E)-2-CYANO-2-[(2-METHOXY-5-NITROPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOIC ACID involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-{5-[(1E)-2-CYANO-2-[(2-METHOXY-5-NITROPHENYL)CARBAMOYL]ETH-1-EN-1-YL]THIOPHEN-2-YL}BENZOIC ACID: Similar structure but with a thiophene ring instead of a furan ring.

    4-{5-[(1E)-2-CYANO-2-[(2-METHOXY-5-NITROPHENYL)CARBAMOYL]ETH-1-EN-1-YL]PYRIDIN-2-YL}BENZOIC ACID: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of 4-{5-[(1E)-2-CYANO-2-[(2-METHOXY-5-NITROPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOIC ACID lies in its specific combination of functional groups and the furan ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C22H15N3O7

Molecular Weight

433.4 g/mol

IUPAC Name

4-[5-[(E)-2-cyano-3-(2-methoxy-5-nitroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C22H15N3O7/c1-31-20-8-6-16(25(29)30)11-18(20)24-21(26)15(12-23)10-17-7-9-19(32-17)13-2-4-14(5-3-13)22(27)28/h2-11H,1H3,(H,24,26)(H,27,28)/b15-10+

InChI Key

DBGFCEIIUZOONS-XNTDXEJSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)/C#N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)C#N

Origin of Product

United States

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